molecular formula C21H21ClN4OS3 B2849591 Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351612-95-7

Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2849591
CAS No.: 1351612-95-7
M. Wt: 477.06
InChI Key: NBSLUPZXZVRRPL-UHFFFAOYSA-N
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Description

The compound Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride features a benzothiazole core linked to a piperazine moiety via a methanone bridge. The piperazine ring is further substituted with an ethyl group terminating in a thiophene-decorated thiazole ring. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug candidates .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS3.ClH/c26-21(20-23-15-4-1-2-5-18(15)29-20)25-11-9-24(10-12-25)8-7-19-22-16(14-28-19)17-6-3-13-27-17;/h1-6,13-14H,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSLUPZXZVRRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=NC(=CS2)C3=CC=CS3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-mycobacterial and anti-cancer research. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzo[d]thiazole moiety through cyclization reactions involving 2-aminothiophenol. Subsequent steps include the synthesis of piperazine derivatives and coupling reactions to form the final compound.

Anti-mycobacterial Activity

Research has identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as promising candidates for anti-mycobacterial agents. A study evaluated a series of benzo[d]thiazole derivatives against Mycobacterium tuberculosis H37Rv strain, revealing that several compounds exhibited significant anti-mycobacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 μM) . Notably, compounds with trifluoromethyl substitutions showed MIC values as low as 2.35 μM, demonstrating a therapeutic index ranging from 8 to 64, indicating low cytotoxicity against RAW 264.7 cell lines.

Compound TypeMIC Range (μM)Cytotoxicity (IC50 μg/mL)Therapeutic Index
Benzo[d]thiazole derivatives1 - 10<508 - 64
Trifluoromethyl substituted2.35 - 7.94<50High

Anti-cancer Activity

In addition to its anti-mycobacterial properties, compounds derived from the benzo[d]thiazole scaffold have shown potential in cancer research. The anticancer properties of various benzothiazole derivatives have been investigated, with some exhibiting significant cytotoxic effects against cancer cell lines . The mechanism of action is believed to involve the modulation of specific molecular targets, leading to apoptotic pathways in tumor cells.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A systematic study evaluated thirty-six structurally diverse benzo[d]thiazole derivatives for their anti-tubercular activity. The results indicated that certain derivatives had promising activity against drug-resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : The cytotoxic effects of these compounds were assessed using RAW 264.7 macrophage cell lines, where several derivatives demonstrated low toxicity levels while maintaining high efficacy against mycobacterial strains .
  • Structure-Activity Relationship (SAR) : A quantitative structure–activity relationship (QSAR) analysis was performed to identify key structural features contributing to biological activity. This analysis revealed critical insights into how modifications to the benzothiazole and piperazine moieties can enhance biological efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have been synthesized and tested for their ability to inhibit cell proliferation in human cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting tumor growth. A study highlighted the synthesis of hybrid sulfonamide molecules featuring the benzo[d]thiazole scaffold, which showed enhanced anticancer properties compared to their non-hybrid counterparts .

Antimicrobial Properties
Benzo[d]thiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows for interactions with microbial enzymes and cellular components, leading to effective inhibition of bacterial growth. In vitro studies have demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Biological Studies

Biomonitoring and Toxicology
The compound has been utilized in biomonitoring studies to assess human exposure to environmental pollutants. It serves as a model compound for evaluating the absorption and distribution of thiazole derivatives in biological systems. Such studies are crucial for understanding the toxicological profiles of similar compounds and their potential health impacts .

Mechanistic Studies
Recent mechanistic studies involving benzo[d]thiazole derivatives have provided insights into their biochemical pathways. For example, research has focused on the cross-dehydrogenative coupling reactions involving benzo[d]thiazole derivatives, revealing the underlying mechanisms that contribute to their biological activities. These findings are essential for designing more effective therapeutic agents .

Material Science Applications

Organic Electronics
Benzo[d]thiazole-based compounds are being investigated for their potential use in organic electronic devices due to their favorable electronic properties. Their ability to act as semiconductors makes them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Studies have shown that incorporating benzo[d]thiazole units can enhance the charge transport properties of organic materials, leading to improved device performance .

Case Studies

StudyApplicationFindings
Cytotoxicity Evaluation AnticancerHybrid sulfonamide derivatives exhibited significant cytotoxicity against cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics .
Antibacterial Activity AntimicrobialDerivatives showed effective inhibition against E. coli and S. aureus, suggesting potential as new antibiotic agents .
Organic Electronics Research Material ScienceIncorporation of benzo[d]thiazole units improved charge mobility in organic semiconductor devices, enhancing performance metrics significantly .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural uniqueness lies in its thiophene-thiazole-piperazine-benzothiazole architecture. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (¹H/¹³C NMR) Elemental Analysis (C/H/N) Reference
Target Compound Benzothiazole-Piperazine-Thiazole Thiophen-2-yl, ethyl linker ~500–600* Not explicitly reported Not explicitly reported
5i () Benzothiazole-Piperazine-Triazole 4,5-Diphenyl-1,2,4-triazole, triazol-1-yl 593.17 δ 7.20–8.50 (aromatic H), δ 160–180 (C=O, C=N) Calc: 60.69% C, 4.58% H, 21.23% N
5j () Benzothiazole-Piperazine-Triazole Benzothiazole-thiomethyl 507.10 δ 4.50–4.80 (CH₂), δ 120–140 (aromatic C) Calc: 54.42% C, 4.17% H, 19.31% N
5k () Benzoxazolone-Piperazine-Benzoxazolone Butyl linker, 2-oxobenzo[d]oxazol-3(2H)-yl ~550† δ 1.20–1.80 (alkyl H), δ 165–175 (C=O) Calc: ~60% C, ~5% H, ~15% N‡
2a () Benzothiazole-Thiourea 2-Chlorophenylthiourea 314 (Yield: 79%) δ 7.30–8.10 (aromatic H), δ 180–185 (C=S) Not explicitly reported

*Estimated based on analogs; †Approximated from HRMS data in ; ‡Average from similar compounds.

Key Observations:

Substituent Impact :

  • The target compound’s thiophene-thiazole group distinguishes it from analogs like 5i and 5j , which incorporate triazole or benzothiazole-thiomethyl groups. Thiophene’s electron-rich nature may enhance π-π stacking in biological targets compared to triazoles .
  • 5k () replaces benzothiazole with benzoxazolone, reducing sulfur content and altering electronic properties. This substitution often decreases lipophilicity (logP) by ~0.5–1.0 units, as seen in benzoxazolone vs. benzothiazole derivatives .

Molecular Weight and Solubility: The target compound’s molecular weight (~500–600 g/mol) aligns with drug-like properties. Hydrochloride salt formation (common in piperazine derivatives) improves aqueous solubility, as seen in ’s analogous compound (1327505-26-9), which shares a piperazine-thiazole core .

Analytical Techniques :
  • NMR : All analogs in –2 and 8–9 confirm structures using ¹H/¹³C NMR, with aromatic protons (δ 7.20–8.50) and carbonyl carbons (δ 160–180) as key markers .
  • HRMS : and validate molecular weights via HRMS, achieving <5 ppm error margins .

Pharmacological Potential (Inferred from Analogs)

While biological data for the target compound is absent in the evidence, its structural analogs suggest therapeutic relevance:

  • Anticancer Activity : Compounds 5i–5l () with triazole/indoline dione substituents are screened for anticancer properties, likely targeting DNA topoisomerases or kinases .
  • Antimicrobial and Anti-inflammatory Effects : highlights benzoxazole-thiazole-pyrazole hybrids (e.g., 5a–e ) with antimicrobial and anti-angiogenic activities, suggesting the target compound’s thiophene-thiazole group may confer similar bioactivity .

Q & A

What are the key synthetic strategies for this compound, and how can purity be optimized?

Classification: Basic (Synthesis & Characterization)
Methodological Answer:
The synthesis involves multi-step organic reactions:

Core Formation: The benzo[d]thiazole and thiazole-thiophene moieties are synthesized separately via cyclization of halogenated precursors (e.g., 2-aminothiophenol with CS₂/KOH) .

Piperazine Coupling: The thiazole-thiophene ethyl group is introduced to the piperazine ring via nucleophilic substitution or alkylation under reflux in anhydrous DMF .

Methanone Linkage: Carbodiimide-mediated coupling (e.g., EDC/HOBt) connects the benzo[d]thiazole to the piperazine intermediate .
Purity Optimization:

  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient).
  • Purify via column chromatography (60–120 mesh silica) and recrystallize from ethanol .

How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Classification: Advanced (Data Contradiction Analysis)
Methodological Answer:
Solubility discrepancies arise from protonation states (freebase vs. hydrochloride salt) and solvent polarity:

  • Freebase: Lipophilic; soluble in DCM, DMF, or DMSO.
  • Hydrochloride Salt: Hydrophilic; soluble in water or methanol at acidic pH .
    Resolution Strategy:

pH-Dependent Studies: Conduct solubility tests in buffered solutions (pH 3–8).

Salt Screening: Compare hydrochloride with other salts (e.g., mesylate, tosylate) .

Co-Solvency: Use water-DMSO mixtures (≤10% DMSO) to enhance aqueous solubility for biological assays .

What in vitro models are suitable for evaluating antimicrobial activity, and how are MIC values interpreted?

Classification: Basic (Biological Evaluation)
Methodological Answer:

  • Bacterial Strains: Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) pathogens.
  • MIC Protocol:
    • Prepare compound dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
    • Inoculate with 1×10⁵ CFU/mL and incubate at 37°C for 18–24 hrs.
    • MIC = lowest concentration inhibiting visible growth .
  • Validation: Include positive controls (e.g., ciprofloxacin) and solvent blanks. MIC ≤ 8 µg/mL indicates promising activity .

How can SAR studies elucidate the role of the thiophene-thiazole substituent?

Classification: Advanced (Structure-Activity Relationship)
Methodological Answer:

Analog Synthesis: Replace thiophene with furan/pyridine or modify thiazole substituents (e.g., methyl, nitro) .

Biological Testing: Compare MICs, IC₅₀ (enzyme inhibition), and cytotoxicity (e.g., HEK293 cells).

Computational Modeling:

  • Perform docking (AutoDock Vina) against target enzymes (e.g., S. aureus FabI).
  • Analyze π-π stacking (thiophene-thiazole) and H-bonding (piperazine) interactions .
    Key Finding: Thiophene enhances membrane penetration, while ethyl-piperazine improves target binding .

What strategies mitigate low yields in the final coupling step?

Classification: Advanced (Reaction Optimization)
Methodological Answer:
Low yields (<40%) in methanone coupling stem from steric hindrance or side reactions:

Activation Method: Replace EDC with BOP-Cl or HATU to enhance coupling efficiency .

Solvent Optimization: Use anhydrous THF or DMF with molecular sieves to scavenge water.

Temperature Control: Conduct reactions at 0–4°C to suppress racemization .

Workup: Quench with ice-cold NaHCO₃ and extract with ethyl acetate to recover unreacted starting material .

How are stability issues in aqueous solutions addressed for pharmacokinetic studies?

Classification: Advanced (Preclinical Development)
Methodological Answer:

  • Stability Assessment: Incubate compound in PBS (pH 7.4) and rat plasma at 37°C. Sample at 0, 1, 6, 24 hrs and analyze via LC-MS .
  • Degradation Pathways: Hydrolysis of the methanone group or oxidation of thiophene.
  • Mitigation:
    • Lyophilization: Store as lyophilized powder at -20°C.
    • Prodrug Design: Mask the methanone as a ester prodrug (e.g., pivaloyloxymethyl) .

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